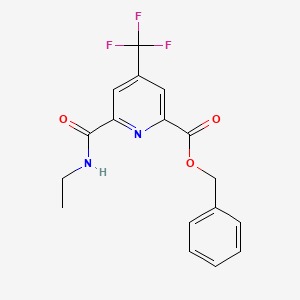

benzyl 6-(ethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

benzyl 6-(ethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O3/c1-2-21-15(23)13-8-12(17(18,19)20)9-14(22-13)16(24)25-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXQVLHNSPPYPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-(ethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.

Attachment of the Benzyl Group: This can be done through benzylation reactions using benzyl halides in the presence of a base.

Incorporation of the Ethylamino Carbonyl Group: This step may involve the use of ethylamine and carbonylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

benzyl 6-(ethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimalarial Activity

Recent studies have indicated that compounds similar to benzyl 6-(ethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate exhibit promising antimalarial properties. For instance, research on pyridine derivatives has demonstrated their efficacy against Plasmodium falciparum, the causative agent of malaria. These compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway essential for the survival of the malaria parasite .

PPAR Agonism

The compound has also been evaluated for its potential as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs play crucial roles in regulating lipid metabolism and glucose homeostasis, making them targets for treating metabolic disorders. In particular, studies involving similar chemotypes have shown that they can ameliorate inflammation and improve metabolic profiles in animal models .

Agrochemical Applications

Benzyl 6-(ethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate and its derivatives are being explored for their herbicidal properties. The incorporation of trifluoromethyl groups has been linked to enhanced herbicidal activity against various perennial grass weeds . This characteristic makes such compounds valuable in developing new herbicides that are more effective than traditional benzene analogs.

Material Science Applications

In material sciences, trifluoromethylpyridines are recognized for their ability to modify surface properties and enhance the performance of polymers and coatings. The unique electronic properties imparted by trifluoromethyl groups can lead to improved thermal stability and chemical resistance in polymeric materials .

Data Tables

Case Study 1: Antimalarial Development

A phenotypic high-throughput screening identified novel quinazolinone derivatives that exhibited significant antimalarial activity. Benzyl 6-(ethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate was part of a series that showed strong inhibition against P. falciparum, validating its potential as an antimalarial scaffold .

Case Study 2: Herbicidal Efficacy

Research on trifluoromethylpyridine derivatives demonstrated enhanced herbicidal efficacy compared to traditional compounds. The introduction of the trifluoromethyl group improved translocation and activity against resistant weed species, showcasing the compound's agricultural relevance .

Mechanism of Action

The mechanism of action of benzyl 6-(ethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with derivatives described in EP 4 374 877 A2 , such as trifluoromethyl groups and carboxamide linkages. However, critical distinctions exist:

*Calculated molecular weight based on formula.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The benzyl carboxylate in the target compound increases lipophilicity compared to non-esterified analogs. However, patent analogs with multiple -CF₃ groups and spirocyclic systems exhibit higher logP values, enhancing membrane permeability .

- Stability : The ester group in the target compound may confer susceptibility to hydrolysis, whereas patent analogs with carboxamide linkages show greater metabolic stability .

- Solubility : The smaller size and polar carbamoyl group of the target compound may improve aqueous solubility compared to bulkier, highly fluorinated analogs.

Key Research Findings

Performance in Analytical Assays

- HPLC Retention : Patent analogs elute at 1.27–1.32 minutes (MeCN/water, 0.1% formic acid), indicating moderate polarity . The target compound’s retention time is uncharacterized but predicted to be shorter due to lower molecular weight.

- Mass Spectrometry : Patent compounds show high m/z values (727–785 [M+H]⁺), aligning with their complex structures. The target compound’s theoretical m/z (~341 [M+H]⁺) reflects its simpler architecture.

Biological Activity

Benzyl 6-(ethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and herbicidal applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C15H16F3N2O3

- Molecular Weight : 348.30 g/mol

- CAS Number : Not specifically listed in the provided data but can be derived from its structure.

The presence of the trifluoromethyl group is significant as it often enhances biological activity through increased lipophilicity and metabolic stability.

Synthesis

The synthesis of benzyl 6-(ethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate typically involves multistep organic reactions, including:

- Formation of the pyridine ring.

- Introduction of the ethylcarbamoyl and trifluoromethyl groups.

- Final benzylation to yield the target compound.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyridine have shown efficacy against a range of microorganisms:

- Antibacterial Activity : Compounds similar to benzyl 6-(ethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate have been tested against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In a study, several synthesized pyridine derivatives demonstrated good antibacterial activity, suggesting that benzyl derivatives could share similar properties .

Herbicidal Activity

The trifluoromethyl group enhances herbicidal activity in pyridine derivatives. For instance, compounds with this moiety have been reported to effectively control broadleaf weeds in agricultural settings. In greenhouse assays, derivatives exhibited over 80% inhibition against specific weed species at low application rates .

Case Studies

-

Antimicrobial Screening :

A study synthesized a series of pyridine derivatives and tested their antimicrobial efficacy. The results indicated that compounds with structural similarities to benzyl 6-(ethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate showed significant inhibition against both gram-positive and gram-negative bacteria . -

Herbicidal Efficacy :

Research on trifluoromethylpyridines highlighted that these compounds possess superior herbicidal properties compared to their non-fluorinated counterparts. In field trials, certain derivatives achieved over 85% weed control effectiveness, demonstrating the potential agricultural applications of benzyl 6-(ethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate .

Summary of Findings

| Activity Type | Tested Organisms/Weeds | Efficacy |

|---|---|---|

| Antibacterial | E. coli, S. aureus, P. aeruginosa | Significant inhibition observed |

| Herbicidal | Broadleaf weeds (e.g., Amaranthus) | >80% inhibition at low rates |

Q & A

Q. How do researchers analyze the impact of substituent positioning (e.g., ethylcarbamoyl vs. methylcarbamoyl) on biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varying carbamoyl groups and test in parallel.

- Molecular Docking : Model interactions using software like AutoDock to predict binding affinities.

- Crystallography : Resolve ligand-enzyme complexes to visualize substituent effects. Ethyl groups in carbamoyl moieties often improve lipophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.